2-(4-Fluorophenoxy)thiazole-5-carboxylic acid
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Overview
Description
2-(4-Fluorophenoxy)thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H6FNO3S and its molecular weight is 239.22 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of 2-(4-Fluorophenoxy)thiazole-5-carboxylic acid typically involves the reaction of 4-fluorophenol with thiazole-5-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-(4-Fluorophenoxy)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-(4-Fluorophenoxy)thiazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
2-(4-Fluorophenoxy)thiazole-5-carboxylic acid can be compared with other thiazole derivatives such as:
2-(Trifluoromethyl)thiazole-4-carboxylic acid: This compound has similar structural features but differs in its substituents, leading to distinct chemical and biological properties.
4-(Trifluoromethyl)thiazole-5-carboxylic acid: Another related compound with variations in its functional groups, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its specific fluorophenoxy substituent, which imparts distinct chemical and biological characteristics compared to other thiazole derivatives .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3S/c11-6-1-3-7(4-2-6)15-10-12-5-8(16-10)9(13)14/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBINYODGDJKLOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(S2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.